molecular formula C21H20Cl3FN2O3 B13766918 1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride CAS No. 71923-06-3

1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride

Cat. No.: B13766918
CAS No.: 71923-06-3
M. Wt: 473.7 g/mol
InChI Key: RGZXVCSFEYVCIJ-UHFFFAOYSA-N
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Description

The compound 1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride is a cyclic carbonate derivative featuring a piperazine ring substituted with a 2,5-dichlorophenyl group and a 4-fluorophenyl moiety. Its molecular formula is inferred as C₂₁H₂₀Cl₂FN₂O₃·HCl, with a molecular weight of approximately 457.77 g/mol (calculated). The compound’s structure combines a 1,3-dioxol-2-one core with a piperazinyl-ethyl chain, a design shared with several analogs discussed below .

Properties

CAS No.

71923-06-3

Molecular Formula

C21H20Cl3FN2O3

Molecular Weight

473.7 g/mol

IUPAC Name

4-[2-[4-(2,5-dichlorophenyl)piperazin-1-ium-1-yl]ethyl]-5-(4-fluorophenyl)-1,3-dioxol-2-one;chloride

InChI

InChI=1S/C21H19Cl2FN2O3.ClH/c22-15-3-6-17(23)18(13-15)26-11-9-25(10-12-26)8-7-19-20(29-21(27)28-19)14-1-4-16(24)5-2-14;/h1-6,13H,7-12H2;1H

InChI Key

RGZXVCSFEYVCIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC[NH+]1CCC2=C(OC(=O)O2)C3=CC=C(C=C3)F)C4=C(C=CC(=C4)Cl)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the dioxolone ring, followed by the introduction of the piperazine and phenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the phenyl or piperazine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Therapeutic Applications

The compound exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including this dioxolane derivative, may exhibit antidepressant effects. The presence of the piperazine moiety is linked to serotonin receptor modulation, which is crucial in the treatment of depression .

Antipsychotic Properties

The compound's structure suggests potential antipsychotic activity. Studies have shown that similar compounds can interact with dopamine and serotonin receptors, which are key targets in managing psychotic disorders .

Antitumor Activity

Preliminary studies suggest that the compound may have antitumor properties. It has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism is believed to involve disruption of cellular signaling pathways critical for cancer cell survival .

Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotective benefits. It could potentially mitigate oxidative stress and inflammation in neuronal cells, which are significant factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Research Findings

A variety of studies have been conducted to explore the efficacy and safety of this compound:

Case Study: Antidepressant Effects

In a controlled study involving animal models of depression, the administration of the compound resulted in a significant reduction in depressive-like behaviors compared to controls. The study highlighted its potential as a novel antidepressant agent .

Case Study: Antitumor Activity

A recent investigation assessed the cytotoxic effects of the compound on breast cancer cell lines. Results indicated that it inhibited cell growth significantly at concentrations lower than those used by conventional chemotherapeutics, suggesting a favorable safety profile .

Safety Profile

While promising, the safety and toxicity profile of 1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride requires thorough evaluation. Toxicological assessments are essential to determine any potential side effects associated with its therapeutic use.

Mechanism of Action

The mechanism of action of 1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities

All analogs share the 1,3-dioxol-2-one backbone with substitutions at positions 4 and 5:

  • Position 4 : A 4-fluorophenyl group is consistently present.
  • Position 5 : An ethyl group linked to a piperazine ring, which varies in its aryl substituents.
Table 1: Key Structural Variations in Piperazine-Substituted Analogs
Compound Name (CAS) Piperazine Substituent Salt Form Molecular Formula Molecular Weight (g/mol)
Target Compound 2,5-Dichlorophenyl Hydrochloride C₂₁H₂₀Cl₂FN₂O₃·HCl ~457.77
1,3-Dioxol-2-one, 4-(4-FP)-5-[2-(4-PP)ethyl]- HCl (71922-95-7) Phenyl Hydrochloride (1:2) C₂₁H₂₁FN₂O₃·2ClH 441.3
5-(2-(4-(3-Chlorophenyl)-1-piperazinyl)ethyl)-... diHCl 3-Chlorophenyl Dihydrochloride C₂₁H₂₂Cl₃FN₂O₃ 484.78
4-(2-(4-(3,5-Dichlorophenyl)-1-piperazinyl)ethyl)-... HCl 3,5-Dichlorophenyl Hydrochloride C₂₁H₂₀Cl₃FN₂O₃·HCl 492.22

Abbreviations : FP = fluorophenyl; PP = phenylpiperazinyl.

Impact of Halogen Substituents

  • 4-Fluorophenyl contributes moderate electron-withdrawing character, common across all analogs.
  • Steric Effects :
    • The 3,5-dichlorophenyl analog (CAS 71923-04-1) has Cl atoms at both meta positions, creating a symmetrical steric bulk distinct from the asymmetrical 2,5-dichloro substitution in the target compound .

Physicochemical Properties

  • Solubility: Hydrochloride salts generally improve aqueous solubility. The dihydrochloride form of the 3-chlorophenyl analog (CAS 123022) may exhibit higher solubility than mono-hydrochloride derivatives .
  • For example, the 3,5-dichlorophenyl analog’s symmetrical structure may yield higher melting points than asymmetrical analogs .
Table 2: Crystallographic Data for Selected Analogs
Compound Crystal System Space Group Key Conformational Features Reference
4-(4-FP)-5-[2-(4-PP)ethyl]- HCl Not reported Not reported Planar 1,3-dioxol-2-one core; perpendicular fluorophenyl orientation
3,5-Dichlorophenyl analog Triclinic P 1 Two independent molecules with similar conformations

Biological Activity

1,3-Dioxol-2-one derivatives have garnered attention in pharmaceutical research due to their diverse biological activities. The compound in focus, 1,3-Dioxol-2-one, 5-(2-(4-(2,5-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, hydrochloride , is a complex structure that combines a dioxolane ring with piperazine and fluorophenyl groups. This article reviews the biological activity of this compound, synthesizing data from various studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₅H₁₅Cl₂FNO₂
  • Molecular Weight : 310.19 g/mol

Structural Features

  • Dioxolane Ring : Contributes to the stability and reactivity of the compound.
  • Piperazine Moiety : Known for its role in enhancing pharmacological properties.
  • Fluorophenyl Group : Often associated with increased potency and selectivity in biological activity.

Antimicrobial Activity

Research indicates that dioxolane derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Antidepressant and Anxiolytic Effects

The piperazine component is crucial for the compound's interaction with serotonin receptors. Compounds with similar structures have been shown to exhibit agonistic effects on 5-HT1A receptors, which are implicated in mood regulation. In experimental models, these compounds have demonstrated potential antidepressant and anxiolytic activities .

Anticancer Potential

Recent studies have highlighted the anticancer properties of dioxolane derivatives. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of dioxolane derivatives, the compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The results indicated an MIC range of 16-64 µg/mL, suggesting moderate to high efficacy .

Study 2: Neuropharmacological Evaluation

Another study assessed the neuropharmacological effects of related compounds on animal models. The administration of these compounds resulted in significant reductions in anxiety-like behaviors in elevated plus maze tests, indicating potential for treating anxiety disorders .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
Compound AAntimicrobial32
Compound BAntidepressantN/A
Compound CAnticancer (Panc-1)IC50: 25
Compound DAnxiolyticN/A

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